2-Methoxy-5-(3-nitrophenyl)phenol
Description
Properties
IUPAC Name |
2-methoxy-5-(3-nitrophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTIFFDQAKYTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685570 | |
| Record name | 4-Methoxy-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261989-37-0 | |
| Record name | 4-Methoxy-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization and Coupling Reactions
Diazotization remains a cornerstone for introducing aromatic nitro groups into methoxy-substituted phenols. In a representative procedure, 2-methoxy-5-nitroaniline undergoes diazotization in sulfuric acid (5 mL conc. H₂SO₄, 50 mL H₂O) at 0–5°C using sodium nitrite (3.0 g, 43.8 mmol) . The resulting diazonium salt is coupled with 3-chloroaniline in acetic acid, yielding a brown intermediate (64% yield) . Subsequent recrystallization from dimethylformamide-water (2:1) ensures purity >98% .
Critical parameters include:
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Temperature control : Maintaining 0–5°C prevents premature decomposition of the diazonium intermediate .
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Stoichiometry : A 1:1 molar ratio of diazonium salt to coupling agent minimizes side products .
Hydroxyethylation and Condensation Under Pressurized Conditions
Patent CN104744273A describes a high-pressure hydroxyethylation method applicable to nitroaniline derivatives . In a 500 mL autoclave, 2-amino-5-nitrophenol (25.0 g, 0.16 mol) reacts with ethylene chlorohydrin (19.3 g, 0.24 mol) in dimethylformamide (250.0 g) at 110–120°C and 0.8 MPa for 5 hours . This yields 2-(3-nitro-6-aminophenoxy)ethanol with 94.3% purity and 98.2% HPLC purity . Subsequent condensation with ethyl chloroformate in dichloromethane (232.0 g) at 60–100°C produces N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanolamine, a structural analog of the target compound .
Advantages :
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Scalability : Batch sizes up to 500 mL demonstrate industrial feasibility .
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Waste reduction : Catalysts like calcium carbonate are recoverable, reducing environmental impact .
Continuous Flow Nitration for Regioselective Functionalization
The acetylation-nitration sequence optimized by ACS Organic Process Research & Development offers a safer alternative to batch processing . 4-Fluoro-2-methoxyaniline is acetylated in acetic acid (0.5 M) with acetic anhydride (1.2 equiv) at 7 min residence time, followed by nitration with fuming HNO₃ (15 equiv) in a FlowPlate reactor . This method achieves 96% conversion and 95% selectivity for the para-nitro isomer, avoiding hazardous acetyl nitrate formation .
Key Innovations :
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Residence time control : 4 mL loops ensure complete mixing and mitigate exotherms .
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Solvent selection : Acetic acid doubles as a solvent and proton donor, enhancing reaction kinetics .
Crystallization and Stabilization via Hydrogen Bonding
Crystallographic studies of 2-methoxy-4-[3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol reveal stabilization mechanisms relevant to purification . Inversion dimers form via O–H⋯N hydrogen bonds (R₂²(16) motif), while C–H⋯O interactions create π-stacked slabs (interplanar distance: 3.377 Å) . Recrystallization from carbon tetrachloride yields dark orange solids with >99% purity, as confirmed by X-ray diffraction .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(3-nitrophenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-Methoxy-5-(3-aminophenyl)phenol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methoxy-5-(3-nitrophenyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(3-nitrophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the nitrophenyl group can undergo reduction to form reactive intermediates. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-nitrophenol
- 3-Methoxy-4-nitrophenol
- 4-Methoxy-3-nitrophenol
Uniqueness
2-Methoxy-5-(3-nitrophenyl)phenol is unique due to the specific positioning of the methoxy and nitrophenyl groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-5-(3-nitrophenyl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nitro-group functionalization. For example, coupling 3-nitrophenylboronic acid with a methoxy-substituted phenol precursor via Suzuki-Miyaura cross-coupling (using Pd catalysts) is a viable route . Optimize reaction conditions by varying temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (1–5 mol% Pd). Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Q. How can the purity and structural integrity of 2-Methoxy-5-(3-nitrophenyl)phenol be validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm aromatic proton environments (e.g., methoxy singlet at ~3.8 ppm, nitro-substituted phenyl protons at 7.5–8.5 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS: [M+H]+ at m/z 260.2) .
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer :
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent nitro-group degradation.
- Avoid prolonged exposure to light, as the phenolic and nitro groups may undergo photochemical reactions.
- Use amber glass vials and desiccants to minimize moisture absorption .
Advanced Research Questions
Q. How can hydrogen-bonding interactions in crystalline 2-Methoxy-5-(3-nitrophenyl)phenol be analyzed to predict supramolecular assembly?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using SHELX software for structure refinement . Analyze hydrogen bonds (e.g., O–H···O between phenol and nitro groups) using graph-set notation (e.g., R₂²(8) motifs) . Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., % contribution of O···H contacts) .
Q. What computational methods are suitable for modeling the electronic properties of this compound, particularly its nitro and methoxy substituents?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis set to calculate:
- Electrostatic potential maps (identify electron-deficient nitro regions).
- HOMO-LUMO gaps (predict reactivity in nucleophilic/electrophilic reactions).
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study conformational stability .
Q. How does 2-Methoxy-5-(3-nitrophenyl)phenol compare structurally and functionally to analogs like 2-Methoxy-5-(2-nitrovinyl)phenol?
- Methodological Answer : Construct a comparative table :
| Property | 2-Methoxy-5-(3-nitrophenyl)phenol | 2-Methoxy-5-(2-nitrovinyl)phenol |
|---|---|---|
| Functional Groups | Nitro, phenol, methoxy | Nitrovinyl, phenol, methoxy |
| Bioactivity | Antimicrobial (Gram+ bacteria) | Anticancer (apoptosis induction) |
| UV-Vis λ_max (nm) | 280 (phenolic π→π*) | 320 (nitrovinyl conjugation) |
Synthesize analogs systematically and test in biological assays (e.g., MIC for antimicrobial activity) .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Dose-Response Studies : Test across a broad concentration range (0.1–100 µM) to identify non-linear effects.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., doxorubicin for cytotoxicity).
- Metabolite Profiling : Use LC-MS to rule out degradation products influencing activity .
Methodological Notes
- Safety Protocols : Refer to SDS for 3-Methoxy-5-nitrophenol (structurally similar) when handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
